4-(Aminomethyl)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
4-(Aminomethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reductive amination of piperidine-4-carboxylic acid with formaldehyde and hydrogen chloride. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding piperidine derivatives.
Reduction: It can be reduced to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
4-(Aminomethyl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidinylacetic acid hydrochloride
- 1-Boc-4-aminopiperidine-4-carboxylic acid
- 4-Amino-1-Boc-piperidine
- 4-Phenyl-4-piperidine carboxylic acid hydrochloride
Uniqueness
4-(Aminomethyl)piperidine-4-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as a versatile building block in organic synthesis make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H15ClN2O2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
4-(aminomethyl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-5-7(6(10)11)1-3-9-4-2-7;/h9H,1-5,8H2,(H,10,11);1H |
InChI Key |
TYYZPUFKFIIDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CN)C(=O)O.Cl |
Origin of Product |
United States |
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